molecular formula C23H21N3O2S B2925256 N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide CAS No. 900005-04-1

N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2925256
CAS No.: 900005-04-1
M. Wt: 403.5
InChI Key: PBUXNKJECRSXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains several functional groups including a benzo[d]thiazol-2-yl group, a phenoxy group, and a pyridin-2-ylmethyl group. Compounds with these functional groups are often used in medicinal chemistry and have a wide range of biological activities .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized by coupling reactions .

Scientific Research Applications

Microwave-Assisted Synthesis

  • The compound has been utilized in the synthesis of novel pyrido[3,2-f][1,4]thiazepines via microwave-assisted methods, offering enhanced yields and reduced reaction times compared to traditional methods (Faty, Youssef, & Youssef, 2011).

Antiproliferative Activity

  • Derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines, suggesting potential use in cancer treatment. A study highlighted its activity against liver and breast cancer cell lines, with its mechanism of action being explored through docking studies (Alqahtani & Bayazeed, 2020).

Photodynamic Therapy for Cancer

  • The compound's derivatives have been investigated for their suitability in photodynamic therapy for cancer treatment, with studies focusing on their photophysical and photochemical properties. These properties make them potential candidates as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antifungal Activities

  • Various derivatives of this compound have exhibited significant antibacterial and antifungal activities against a range of microorganisms, highlighting their potential use in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Anticancer Agent Development

  • Novel pyridine-thiazole hybrid molecules, related to the compound , have demonstrated high antiproliferative activity against various cancer cell lines. This indicates their potential as anticancer agents, with studies revealing specific mechanisms of their cytotoxic action (Ivasechko et al., 2022).

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-17-8-7-12-20-22(17)25-23(29-20)26(16-18-9-5-6-14-24-18)21(27)13-15-28-19-10-3-2-4-11-19/h2-12,14H,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUXNKJECRSXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.